5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CGP-53353 involves the reaction of 4-fluoroaniline with phthalic anhydride to form the intermediate 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of CGP-53353 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards of purity and quality .
Chemical Reactions Analysis
Types of Reactions: CGP-53353 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert CGP-53353 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of CGP-53353 .
Scientific Research Applications
CGP-53353 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving protein kinase C beta II.
Biology: Inhibits prionogenic Sup35 fibrillization and de novo amyloid beta 42 assembly, making it valuable in research on neurodegenerative diseases.
Medicine: Potential therapeutic applications in treating conditions related to protein kinase C beta II activity, such as diabetes-induced atherosclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in various biochemical assays
Mechanism of Action
CGP-53353 exerts its effects by selectively inhibiting protein kinase C beta II. The compound binds to the active site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various cellular processes, including cell proliferation and DNA synthesis, particularly in glucose-induced conditions .
Comparison with Similar Compounds
Bisindolylmaleimide I: Another protein kinase C inhibitor with a broader range of activity.
Gö 6976: Selective inhibitor of protein kinase C alpha and beta I.
Staurosporine: A potent but non-selective protein kinase inhibitor.
Uniqueness of CGP-53353: CGP-53353 is unique due to its high selectivity for protein kinase C beta II, making it a valuable tool for studying specific pathways involving this enzyme. Its ability to inhibit prionogenic Sup35 fibrillization and amyloid beta 42 assembly further distinguishes it from other protein kinase inhibitors .
Properties
IUPAC Name |
5,6-bis(4-fluoroanilino)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQPWQYDRPRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145915-60-2 | |
Record name | CGP 53353 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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